molecular formula C9H18BN3O2 B2970553 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 144266-69-3

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2970553
CAS No.: 144266-69-3
M. Wt: 211.07
InChI Key: WZUBYGPUDKFLGI-UHFFFAOYSA-N
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Description

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features both an azide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-azidopropyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under mild conditions using a suitable solvent such as dichloromethane. The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the boronate ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity due to the azide group and the boronate ester. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The boronate ester can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBYGPUDKFLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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